Bismuth subcarbonate is also being investigated for its potential applications in other fields, including:
Bismuth subcarbonate, with the chemical formula or sometimes represented as , is an inorganic compound consisting of bismuth in the +3 oxidation state and carbonate ions. It occurs naturally as the mineral bismutite and has a layered structure where bismuth oxide layers alternate with carbonate layers. The compound is light-sensitive and exhibits unique properties that make it useful in various applications .
This reaction indicates how bismuth nitrate reacts with sodium carbonate to produce bismuth subcarbonate and sodium nitrate .
There are multiple methods for synthesizing bismuth subcarbonate:
Bismuth subcarbonate has a variety of applications:
Research indicates that bismuth subcarbonate may interact with other pharmaceutical compounds. For example, it has been shown to increase the neurotoxic activities of certain antidepressants like amitriptylinoxide and amoxapine . Such interactions necessitate careful consideration when used alongside other medications.
Bismuth subcarbonate shares similarities with several other compounds. Here are some notable comparisons:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Bismuth carbonate | More complex structure; less common | |
Bismuth oxide | Higher oxidation state; used in ceramics | |
Bismuth oxychloride | Used in cosmetics; different anion | |
Bismuth subsalicylate | Commonly used for gastrointestinal issues |
Bismuth subcarbonate is unique due to its dual composition of oxide and carbonate ions, which contributes to its specific applications in medicine and materials science. The layered structure enhances its properties compared to other bismuth compounds.
Research on bismuth subcarbonate dates back to its identification as a mineral and its use in medicine as a digestive aid, notably as a component of "milk of bismuth" in the early 20th century. Historically, it was valued for its antacid and anti-diarrheal properties. Over time, its radiopacity was exploited in medical applications such as fillers in radiopaque catheters visible under X-rays. The compound’s unique layered structure and chemical stability have attracted attention for various industrial and pharmaceutical uses.
Currently, bismuth subcarbonate is studied extensively for its multifunctional properties:
Emerging research focuses on:
Property | Description |
---|---|
Molecular Formula | (BiO)₂CO₃ |
Molecular Weight | Approximately 510.01 g/mol |
Appearance | White, odorless, tasteless powder |
Density | 6.86 g/cm³ at 25 °C |
Solubility | Practically insoluble in water and ethanol; soluble in mineral acids and concentrated acetic acid |
Melting/Boiling Point | Decomposes upon heating |
Structure | Layered tetragonal unit cell with Bi–O and CO₃ layers |
Stability | Stable under normal conditions; light-sensitive |
CAS Number | 5892-10-4 |
Bismuth subcarbonate is commonly synthesized by reacting bismuth salts (e.g., bismuth subnitrate) with carbonate sources such as sodium carbonate or ammonium carbonate in aqueous media. The nature of the bismuth salt, water amount, and temperature influence the product morphology and purity. Nanostructured forms can be obtained by controlling synthesis parameters, including pH and temperature, and by using templates like halloysite nanotubes to direct particle size and shape.
The compound’s structure features positively charged (BiO)ₙ layers sandwiched between carbonate anions, with the (BiO)ₙ layers typically growing perpendicular to the b axis. This layered arrangement contributes to its chemical stability and unique physical properties, such as radiopacity and light sensitivity.
Bismuth subcarbonate crystallizes in a body-centered tetragonal lattice with the I4/mmm space group (No. 139). Recent high-resolution X-ray diffraction studies confirm lattice parameters of a = 3.91 Å and c = 13.77 Å, forming a unit cell volume of approximately 210.3 ų [2] [3]. The structure comprises alternating layers of (BiO)⁺ and (CO₃)²⁻ ions stacked along the c-axis (Figure 1). Each bismuth atom coordinates with eight oxygen atoms: four from adjacent (BiO)⁺ layers and four from carbonate groups, resulting in a distorted square antiprismatic geometry [6].
Table 1: Crystallographic Parameters of Bi₂O₂CO₃
Parameter | Value |
---|---|
Space Group | I4/mmm |
Lattice a (Å) | 3.91 |
Lattice c (Å) | 13.77 |
Coordination (Bi) | 8 (O) |
Coordination (C) | 3 (O) |
The tetragonal symmetry arises from the periodic arrangement of (BiO)⁺ layers, which exhibit *4/mmm point group symmetry. This configuration minimizes lattice strain and stabilizes the structure through electrostatic interactions between cationic (BiO)⁺ and anionic (CO₃)²⁻ layers [2] [4].
The compound’s layered architecture consists of two distinct subunits:
High-resolution transmission electron microscopy (HRTEM) of electrochemically exfoliated nanosheets reveals interlayer spacings of 0.684 nm, corresponding to the distance between consecutive (BiO)⁺ layers [4]. Nanosheets synthesized via pulsed discharges in water exhibit square morphologies dictated by the tetragonal crystal symmetry, with lateral dimensions exceeding 300 nm [2] [4].
Density functional theory (DFT) calculations suggest that the compound’s electronic structure is dominated by bismuth 6p and oxygen 2p orbitals, with the carbonate groups contributing discrete energy levels near the valence band maximum. The calculated bandgap of 3.1 eV aligns with experimental UV-Vis absorption spectra, which show strong absorption below 400 nm [5] [7].
Key Electronic Features:
Photoluminescence spectroscopy reveals suppressed electron-hole recombination in nanorod morphologies, attributed to directional charge transport along the c-axis [5].
Bismuth atoms exhibit dual coordination environments:
The coordination flexibility enables structural adaptability during nanosheet exfoliation. For example, electrochemical synthesis in Na₂CO₃ solutions produces 6-layer nanosheets (4 nm thick) due to optimal Na⁺ intercalation, whereas K⁺ yields thicker 12-layer structures [4].
Carbonate incorporation occurs via gas-solid reactions between bismuth precursors and CO₂. At elevated temperatures (>200°C), CO₂ chemisorbs onto Bi₂O₃ surfaces, forming metastable Bi₂O₂CO₃ intermediates [5]. The integration mechanism involves:
Table 2: Carbonate Integration Pathways
Synthesis Method | Temperature (°C) | CO₃²⁻ Source |
---|---|---|
Electrochemical | 25 | Na₂CO₃ |
Solid-gas reaction | 300 | CO₂ |
Hydrothermal | 150 | Urea |
The carbonate orientation within the lattice influences photocatalytic activity, as vertically aligned CO₃ groups enhance charge separation in (002)-oriented crystals [7].